(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as solid bases or phase-transfer catalysts, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated derivatives or other functionalized aromatic compounds.
Scientific Research Applications
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Lacks the isopropyl group on the phenyl ring.
(2E)-1-(4-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: Has a single methyl group on the phenyl ring instead of two.
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(methyl)phenyl]prop-2-en-1-one: Contains a methyl group instead of an isopropyl group.
Uniqueness
The presence of both 3,4-dimethyl and 4-(propan-2-yl) substituents on the phenyl rings makes (2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar chalcones.
Properties
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-14(2)18-10-6-17(7-11-18)8-12-20(21)19-9-5-15(3)16(4)13-19/h5-14H,1-4H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWGAGDWHMRJC-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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